molecular formula C16H12O5 B7759515 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one CAS No. 63046-11-7

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one

Cat. No. B7759515
CAS RN: 63046-11-7
M. Wt: 284.26 g/mol
InChI Key: KKRDHOHXRPHWRL-UHFFFAOYSA-N
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Description

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H12O5 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Warfarin and its Analogues : A study investigated the use of novel polystyrene-supported catalysts for the synthesis of Warfarin and its analogues, including compounds similar to "6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one" (Alonzi et al., 2014).

  • Inhibitory Activities on Neutrophil Pro-Inflammatory Responses : A study found that derivatives of 2-(2-Phenylethyl)-4H-chromen-4-one, closely related to the queried compound, have significant inhibitory activities on human neutrophils' pro-inflammatory responses (Wang et al., 2018).

  • Antimicrobiotic and Anti-inflammatory Effects : Research on a compound isolated from Belamcanda chinensis, structurally similar to the queried compound, indicated potential antimicrobiotic and anti-inflammatory effects (Liu et al., 2008).

  • Spectrophotometric Determination of Molybdenum(VI) : A study used a reagent closely related to "6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one" for the spectrophotometric determination of molybdenum(VI) in various samples (Dass et al., 2004).

  • Anticancer Activities Against Breast Cancer : A study synthesized ruthenium flavanol complexes with compounds similar to the queried one, evaluating their anticancer activities against breast cancer cell lines (Singh et al., 2017).

  • Antimicrobial Activity : Novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones, structurally similar to the queried compound, showed potent antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2016).

  • Atherogenic Index Reduction in Hyperlipidemic Rats : A study investigated the effects of 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one on atherogenic index and certain gene expressions in hyperlipidemic rats, suggesting potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).

properties

IUPAC Name

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-16-6-9(2-4-12(16)18)15-8-13(19)11-7-10(17)3-5-14(11)21-15/h2-8,17-18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRDHOHXRPHWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358634
Record name 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one

CAS RN

63046-11-7
Record name 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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